

# Pentyl Isobutyrate: A Technical Guide for Fragrance Research

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## Compound of Interest

Compound Name: *Pentyl isobutyrate*

Cat. No.: *B1581550*

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## Abstract

**Pentyl isobutyrate**, also known as amyl isobutyrate, is a key fragrance ingredient valued for its characteristic sweet, fruity aroma, often described as reminiscent of apple and pear.<sup>[1]</sup> This technical guide provides a comprehensive overview of **pentyl isobutyrate** for researchers and professionals in the fields of fragrance chemistry, sensory science, and toxicology. The document details the physicochemical properties, synthesis, analytical characterization, and sensory evaluation of this aliphatic ester. Furthermore, it explores the toxicological profile and the underlying biochemical mechanisms of its odor perception. This guide is intended to serve as a core resource for the scientific community engaged in the research and development of fragrance ingredients.

## Introduction

Esters form a significant class of volatile organic compounds that are principal contributors to the natural aromas of fruits and flowers.<sup>[2][3]</sup> **Pentyl isobutyrate** (CAS No. 2445-72-9) is an ester of isobutyric acid and n-pentanol, widely utilized in the fragrance and flavor industries to impart fruity notes to a variety of consumer products, including perfumes, cosmetics, and personal care items.<sup>[1]</sup> Its chemical stability and pleasant olfactory profile make it a versatile ingredient in fragrance formulations.<sup>[1]</sup> Understanding the technical aspects of **pentyl isobutyrate**, from its synthesis to its biological interactions, is crucial for its effective and safe application.

## Physicochemical Properties

A thorough understanding of the physicochemical properties of **pentyl isobutyrate** is essential for its application in fragrance formulations, including its stability, volatility, and solubility. The key properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>18</sub> O <sub>2</sub>	[4][5][6]
Molecular Weight	158.24 g/mol	[4][5][6]
CAS Number	2445-72-9	[4][5][6]
Appearance	Colorless liquid	[1]
Odor Profile	Sweet, fruity, apple, pear	[1]
Boiling Point	176.5 °C at 760 mmHg	[4]
Melting Point	-73 °C (estimate)	[4]
Flash Point	59.4 °C	[4]
Density	0.874 g/cm <sup>3</sup>	[4]
Vapor Pressure	1.09 mmHg at 25°C	[4]
Refractive Index	1.3864 (estimate)	[4]
LogP (o/w)	2.37580	[4]
Solubility	Soluble in alcohol; sparingly soluble in water.	

## Synthesis and Purification

**Pentyl isobutyrate** is typically synthesized via Fischer esterification, an acid-catalyzed reaction between isobutyric acid and n-pentanol.

## Experimental Protocol: Fischer Esterification

This protocol is a representative procedure for the synthesis of **pentyl isobutyrate** based on established methods for Fischer esterification.

Materials:

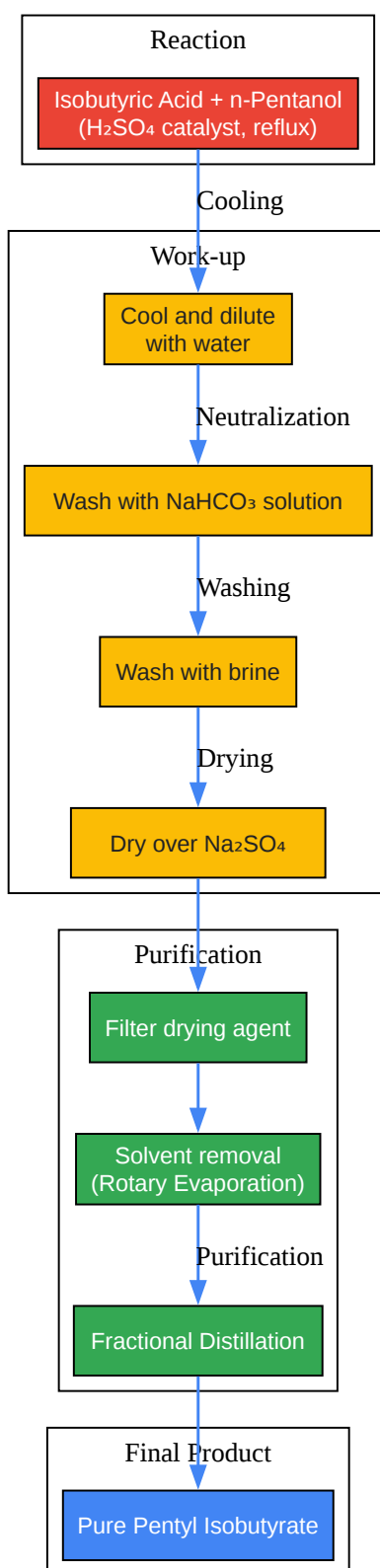
- Isobutyric acid
- n-Pentanol
- Concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ )
- Diethyl ether
- Saturated sodium bicarbonate solution ( $\text{NaHCO}_3$ )
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine isobutyric acid and a molar excess of n-pentanol (e.g., 1.5 to 2 equivalents).
- Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight) to the mixture while stirring.
- Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Transfer the mixture to a separatory funnel and wash with water to remove the excess alcohol and sulfuric acid.
- Neutralize any remaining acid by washing with a saturated solution of sodium bicarbonate until effervescence ceases.

- Wash the organic layer with brine to remove any remaining water-soluble impurities.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and remove the solvent (diethyl ether, if used for extraction) under reduced pressure using a rotary evaporator.
- The crude **pentyl isobutyrate** can be further purified by fractional distillation to obtain the final product with high purity.

## Purification Workflow



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Caption: Workflow for the synthesis and purification of **pentyl isobutyrate**.

## Analytical Characterization

The identity and purity of synthesized **pentyl isobutyrate** are confirmed using standard analytical techniques.

### Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the sample and to confirm its molecular weight. The mass spectrum of **pentyl isobutyrate** will show a molecular ion peak ( $M^+$ ) at  $m/z$  158, corresponding to its molecular weight.[6] Common fragmentation patterns for esters will also be observed.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are essential for the structural elucidation of **pentyl isobutyrate**. While a publicly available, experimentally verified spectrum for **pentyl isobutyrate** is not readily accessible, a predicted spectrum can be inferred from its structure and comparison with similar esters.

Predicted  $^1\text{H}$  NMR ( $\text{CDCl}_3$ , 400 MHz):

- $\delta$  ~4.05 ppm (t, 2H):  $-\text{O}-\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{CH}_3$
- $\delta$  ~2.50 ppm (sept, 1H):  $-\text{CH}(\text{CH}_3)_2$
- $\delta$  ~1.60 ppm (quint, 2H):  $-\text{O}-\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{CH}_3$
- $\delta$  ~1.35 ppm (sext, 2H):  $-\text{O}-\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{CH}_3$
- $\delta$  ~1.15 ppm (d, 6H):  $-\text{CH}(\text{CH}_3)_2$
- $\delta$  ~0.90 ppm (t, 3H):  $-\text{O}-\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{CH}_3$

Predicted  $^{13}\text{C}$  NMR ( $\text{CDCl}_3$ , 100 MHz):

- $\delta$  ~177.0 ppm:  $\text{C}=\text{O}$
- $\delta$  ~64.5 ppm:  $-\text{O}-\text{CH}_2-$

- $\delta \sim 34.0$  ppm:  $-\text{CH}(\text{CH}_3)_2$
- $\delta \sim 28.5$  ppm:  $-\text{O}-\text{CH}_2-\text{CH}_2-$
- $\delta \sim 28.0$  ppm:  $-\text{O}-\text{CH}_2-\text{CH}_2-\text{CH}_2-$
- $\delta \sim 22.5$  ppm:  $-\text{O}-\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{CH}_2-$
- $\delta \sim 19.0$  ppm:  $-\text{CH}(\text{CH}_3)_2$
- $\delta \sim 14.0$  ppm:  $-\text{CH}_3$

## Fragrance Profile and Sensory Evaluation

The olfactory properties of **pentyl isobutyrate** are its most important feature for fragrance applications.

## Organoleptic Properties

**Pentyl isobutyrate** is characterized by a sweet, fruity odor, with nuances of apple, pear, and apricot. Its aroma is considered to be of medium strength and substantivity.

## Experimental Protocol: Sensory Evaluation

A trained sensory panel is typically used to evaluate the fragrance profile of **pentyl isobutyrate**.

Materials:

- **Pentyl isobutyrate** (high purity)
- Odorless solvent (e.g., ethanol, diethyl phthalate)
- Smelling strips (blotters)
- Controlled environment sensory booths

Procedure:

- Prepare a series of dilutions of **pentyl isobutyrate** in the chosen solvent (e.g., 10%, 5%, 1% solution).
- Dip smelling strips into each dilution to a depth of approximately 1 cm.
- Present the smelling strips to the panelists in a randomized and blind manner.
- Panelists evaluate the odor characteristics at different time points (top note, middle note, and dry-down) and rate the intensity of various descriptors (e.g., fruity, sweet, green, waxy) on a standardized scale.
- Data is collected and statistically analyzed to generate a comprehensive fragrance profile.

## Safety and Toxicology

A thorough evaluation of the safety of fragrance ingredients is paramount.

### Toxicological Data

Specific toxicological data for **pentyl isobutyrate** is not extensively available in the public domain. However, data from related simple alkyl esters can provide an initial assessment. Generally, these esters are considered to have low acute toxicity. For a comprehensive safety assessment, read-across from structurally similar compounds and data from the Research Institute for Fragrance Materials (RIFM) should be consulted. A short-term toxicity study on the related compound, isobutyl isobutyrate, in rats has been published.<sup>[7]</sup>

### Skin Sensitization

The potential for a fragrance ingredient to cause skin sensitization is a critical safety endpoint. While specific data for **pentyl isobutyrate** is limited, in vitro methods like the Direct Peptide Reactivity Assay (DPRA) can be used to assess the skin sensitization potential of fragrance ingredients by evaluating their reactivity with model peptides.<sup>[8]</sup>

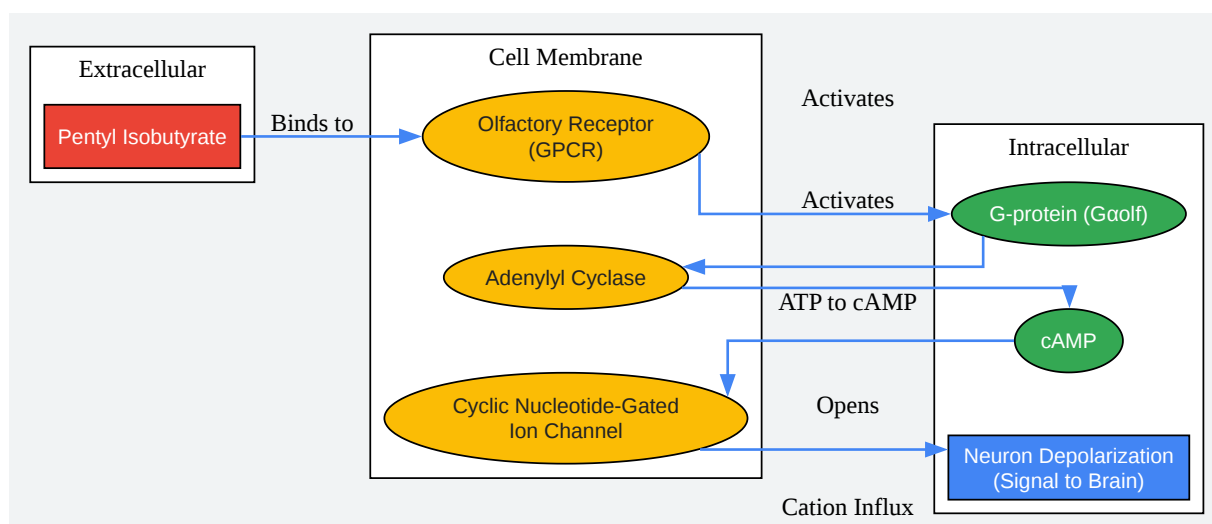
## Mechanism of Odor Perception

The perception of **pentyl isobutyrate**'s aroma is initiated by its interaction with olfactory receptors in the nasal cavity.



## Olfactory Signaling Pathway

The sense of smell is mediated by a large family of G-protein coupled receptors (GPCRs). The binding of an odorant molecule, such as **pentyl isobutyrate**, to an olfactory receptor triggers a conformational change in the receptor, leading to the activation of a G-protein (G $\alpha$ olf). This, in turn, activates adenylyl cyclase, which increases the intracellular concentration of cyclic AMP (cAMP). The elevated cAMP levels open cyclic nucleotide-gated ion channels, causing an influx of cations and depolarization of the olfactory sensory neuron. This electrical signal is then transmitted to the olfactory bulb in the brain for processing.



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Caption: Simplified diagram of the olfactory signaling pathway.

While the general pathway is understood, the specific olfactory receptors that bind to **pentyl isobutyrate** and other fruity esters are an active area of research.

## Conclusion

**Pentyl isobutyrate** is a valuable fragrance ingredient with a well-defined chemical profile and a desirable fruity aroma. This technical guide has provided a detailed overview of its synthesis, characterization, sensory properties, and the biological basis for its perception. For researchers and professionals in the fragrance industry, a comprehensive understanding of these technical aspects is essential for the continued innovation and safe use of this and other fragrance materials. Further research into the specific olfactory receptors for **pentyl isobutyrate** and more detailed toxicological studies will continue to enhance our knowledge and application of this important fragrance ingredient.

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